![molecular formula C13H18N2O5 B580733 6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1260655-07-9](/img/structure/B580733.png)
6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of tert-butyl and methyl groups can be achieved through alkylation reactions. The formation of the isoxazole ring is often accomplished via cycloaddition reactions involving nitrile oxides and alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control, pressure, and solvent selection to facilitate the desired transformations efficiently. Continuous flow reactors and automated synthesis platforms are commonly employed to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into more saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its therapeutic potential, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 4,5-dihydroisoxazolo[4,5-c]pyridine derivatives share structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: Compounds with pyridine rings substituted with different functional groups, such as 3-tert-butyl-4-methylpyridine.
Uniqueness
What sets 6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate apart is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying complex biochemical pathways.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
6-O-tert-butyl 3-O-methyl 5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)19-12(17)15-6-5-8-9(7-15)20-14-10(8)11(16)18-4/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZJTSKUQGWVLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)ON=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677515 |
Source


|
| Record name | 6-tert-Butyl 3-methyl 4,7-dihydro[1,2]oxazolo[5,4-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260655-07-9 |
Source


|
| Record name | 6-tert-Butyl 3-methyl 4,7-dihydro[1,2]oxazolo[5,4-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-methylpiperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B580650.png)
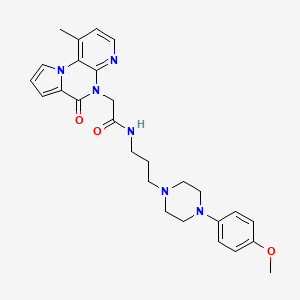
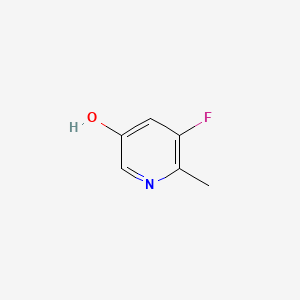
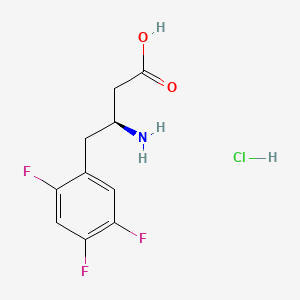
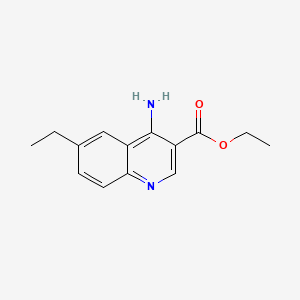

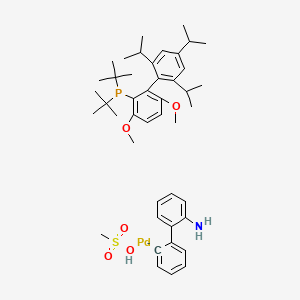
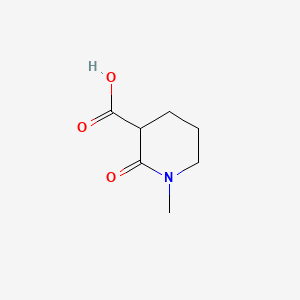
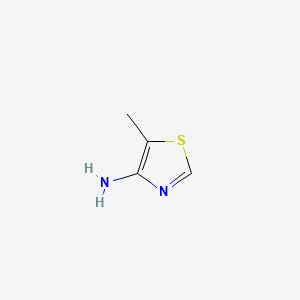
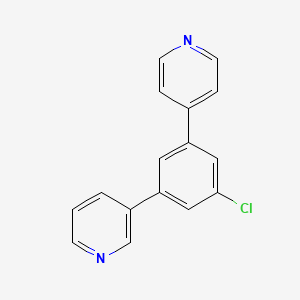
![2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B580669.png)
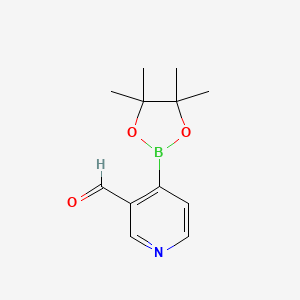
![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B580673.png)
